molecular formula C8H12N2O2 B2694469 (3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile CAS No. 1807938-59-5

(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile

Cat. No.: B2694469
CAS No.: 1807938-59-5
M. Wt: 168.196
InChI Key: PWBQRVNCTNMAGL-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,9aS)-3,4,6,7,9,9a-Hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile (CAS: 1807938-59-5) is a bicyclic organic compound featuring a fused oxazine-morpholine scaffold with a nitrile substituent. Key properties include:

  • Molecular Formula: C₈H₁₂N₂O₂
  • Molecular Weight: 168.2 g/mol
  • Stereochemistry: The (3R,9aS) configuration defines its chiral centers, critical for its spatial interactions .
  • Physical Form: Typically supplied as a powder, stable at room temperature (RT) .

Properties

IUPAC Name

(3R,9aS)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-3-8-4-10-1-2-11-5-7(10)6-12-8/h7-8H,1-2,4-6H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBQRVNCTNMAGL-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1CC(OC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2N1C[C@@H](OC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of a suitable precursor molecule. One common synthetic route includes the cyclization of a dihydroxy compound followed by a series of reactions to introduce the necessary functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, aminated, or halogenated versions of the original compound.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as potential inhibitors or activators of biological pathways.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarity and Metrics

Computational similarity metrics, such as Tanimoto and Dice indices , are widely used to quantify structural overlap. These metrics compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to identify analogs . For example:

Compound Name (CAS) Molecular Formula Similarity Score (Tanimoto) Key Structural Differences
Target Compound (1807938-59-5) C₈H₁₂N₂O₂ - Bicyclic oxazine-morpholine core, nitrile group
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (134997-74-3) C₉H₆N₂O₂ 0.86 Benzene ring fused to oxazine, ketone substituent
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (675126-27-9) C₁₅H₂₁N₃O₃ 0.76 Linear morpholine-ether chain, methoxy group
1H-[1,4]Oxazino[4,3-a]benzimidazole-8-carbonitrile (59504-43-7) C₁₁H₉N₃O 0.68 Benzimidazole-oxazine fusion, aromatic system

Key Observations :

  • Higher similarity scores (e.g., 0.86) correlate with shared bicyclic cores and nitrile groups, while lower scores reflect divergent substituents (e.g., extended alkyl chains or fused aromatic systems) .

Physicochemical Properties

Comparative analysis of six key properties (molecular weight, LogP, hydrogen bond donors/acceptors, rotatable bonds, and ring count) reveals overlaps with drug-like chemical space, as seen in natural products and synthetic libraries :

Property Target Compound 134997-74-3 675126-27-9 59504-43-7
Molecular Weight (g/mol) 168.2 174.1 291.3 199.2
LogP (Predicted) ~0.5–1.2 ~1.8–2.5 ~2.0–3.0 ~1.5–2.0
Hydrogen Bond Acceptors 4 4 5 3
Rotatable Bonds 1 1 6 0
Ring Count 2 2 3 3

Implications :

  • The target compound’s lower molecular weight and LogP suggest enhanced solubility compared to bulkier analogs like 675126-27-9 .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • 134997-74-3 : Benzoxazine derivatives exhibit kinase inhibition (e.g., MAPK, EGFR) due to planar aromatic systems .
  • 675126-27-9 : Morpholine-containing analogs often target G protein-coupled receptors (GPCRs) or ion channels .

Mechanistic Hypothesis : The target compound’s bicyclic core may engage in hydrogen bonding with polar residues (e.g., serine, aspartate) in enzyme active sites, while the nitrile group could act as a hydrogen bond acceptor or participate in covalent interactions .

Biological Activity

The compound (3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile has garnered attention in recent years due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name : (3R,9aS)-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile
  • Chemical Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.2 g/mol
  • Appearance : White powder
  • Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features that allow for interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazino compounds can show significant antibacterial and antifungal properties. For instance, compounds with similar oxazino structures have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Antiparasitic Effects : There is emerging evidence that oxazino derivatives may possess antiparasitic properties. A study highlighted the potential of 1,3,4-oxadiazole derivatives in treating vector-borne diseases such as malaria and leishmaniasis .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens. For example, inhibition of fatty acid biosynthesis enzymes in Mycobacterium species has been documented .
  • Membrane Disruption : The compound may disrupt microbial cell membranes or interfere with cellular processes leading to cell death.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of related compounds:

CompoundTarget OrganismMIC (µg/mL)Reference
1Staphylococcus aureus0.5
2Escherichia coli1.0
3Candida albicans0.25

These studies indicate that structural modifications can enhance activity against specific pathogens.

Antiparasitic Research

Recent findings from antiparasitic drug development highlight the potential of oxazino derivatives:

  • A study screened a library of compounds for activity against Trypanosoma brucei, identifying promising candidates with low micromolar IC50 values against the parasite while maintaining selectivity for mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.